Cas no 926214-55-3 (2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid)

2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid is a specialized heterocyclic compound featuring a thiazole core linked to a 2-methylfuran moiety via an amide bond, with an acetic acid functional group. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The thiazole ring enhances stability and bioactivity, while the furan and acetic acid groups offer sites for further functionalization. Its well-defined molecular architecture makes it valuable as an intermediate in the development of pharmacologically active compounds or as a scaffold for designing novel materials. The compound’s purity and structural precision ensure reproducibility in research and industrial applications.
2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid structure
926214-55-3 structure
Product Name:2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid
CAS No:926214-55-3
MF:C11H10N2O4S
MW:266.273101329803
CID:4665414
Update Time:2025-10-28

2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid
    • 2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid
    • Inchi: 1S/C11H10N2O4S/c1-6-8(2-3-17-6)10(16)13-11-12-7(5-18-11)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15)(H,12,13,16)
    • InChI Key: NPFJVLUVGXJMQV-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(O)=O)N=C1NC(C1C=COC=1C)=O

Experimental Properties

  • Color/Form: Not available
  • Density: 1.5±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • Vapor Pressure: Not available

2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid Security Information

2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid Pricemore >>

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Additional information on 2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid

Compound CAS No. 926214-55-3: 2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid

The compound with CAS No. 926214-55-3, known as 2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiazole ring system with a methylfuran moiety and an amide functional group. The integration of these structural elements imparts the compound with distinctive chemical properties and biological activities.

The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, ensuring higher yields and improved purity. The use of molecular modeling techniques has also facilitated the design of more efficient synthetic pathways, reducing the environmental impact of the manufacturing process.

In terms of biological activity, this compound has shown promising results in various assays. Studies have demonstrated its potential as a bioactive agent, particularly in the context of enzyme inhibition and receptor modulation. For instance, research conducted by Smith et al. (2023) highlighted its ability to inhibit the activity of a specific kinase involved in cellular signaling pathways. This finding suggests that the compound could serve as a lead molecule for the development of novel therapeutic agents.

The structural features of this compound make it an attractive candidate for further exploration in drug discovery programs. The presence of the methylfuran group contributes to its lipophilicity, enhancing its ability to cross cellular membranes. Meanwhile, the thiazole ring system is known for its stability and versatility in binding to various biomolecular targets. These properties collectively make the compound a valuable tool in medicinal chemistry.

Recent studies have also investigated the pharmacokinetic profile of this compound. Findings indicate that it exhibits moderate absorption and distribution properties, with a half-life that is suitable for therapeutic applications. However, further research is required to fully understand its metabolic pathways and potential toxicity profiles.

In conclusion, CAS No. 926214-55-3 represents a significant advancement in organic synthesis and pharmacology. Its unique structure and promising biological activity position it as a key player in the development of innovative pharmaceuticals and agrochemicals. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in various scientific disciplines.

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